6-Ethoxy-2-fluoro-3-methylbenzoic acid
Description
Significance of Fluorinated and Alkoxy-substituted Aromatic Systems in Chemical Synthesis
The strategic incorporation of fluorine atoms and alkoxy groups into aromatic systems is a widely employed strategy in modern medicinal chemistry to enhance the pharmacological profile of drug candidates.
Alkoxy-substituted Aromatic Systems: Alkoxy groups, such as methoxy (B1213986) or ethoxy groups, are also prevalent in the structures of natural products and pharmacologically active compounds. mdpi.com They are considered privileged pharmacophores, often contributing to the bioactivity of molecules. mdpi.com In chemical synthesis, alkoxy substituents can influence the regioselectivity of reactions on the aromatic ring, such as in transition metal-catalyzed C-H activation processes. mdpi.comresearchgate.net Their presence can direct the formation of specific isomers, which is critical in the synthesis of complex heterocyclic compounds. mdpi.com
Overview of Benzoic Acid Derivatives as Key Building Blocks
Benzoic acid and its derivatives are fundamental building blocks in organic synthesis. researchgate.netpreprints.org The carboxylic acid functional group is a versatile handle that can undergo a wide range of chemical reactions. wikipedia.org It can be readily converted into esters, amides, acid chlorides, and anhydrides, providing access to a large family of related compounds. wikipedia.org This reactivity makes the benzoic acid scaffold a central component in the synthesis of numerous active pharmaceutical ingredients (APIs), including drugs for treating cancer, inflammation, and infections. preprints.orgresearchgate.netnih.gov Beyond pharmaceuticals, these derivatives are used to create polymers, dyes, and preservatives. wikipedia.org The ability to modify both the carboxylic acid group and introduce various substituents on the aromatic ring provides chemists with a powerful toolkit for molecular design.
Contextualization of 6-Ethoxy-2-fluoro-3-methylbenzoic acid within Synthetic Chemistry Paradigms
While specific research on this compound is not extensively documented in publicly available literature, its structure allows for a clear contextualization within modern synthetic paradigms. As a polysubstituted benzoic acid, it embodies the strategic combination of the functional groups discussed previously, positioning it as a potentially valuable intermediate in medicinal chemistry and materials science.
The molecule features:
A carboxylic acid group , providing a reactive site for amide bond formation, esterification, or other derivatizations.
A fluoro group ortho to the carboxylic acid, which can influence the acidity of the carboxyl group and the electronic properties of the aromatic ring, potentially enhancing metabolic stability and membrane permeability in a final drug product.
An ethoxy group also ortho to the carboxylic acid, which acts as a steric and electronic director in further synthetic transformations.
A methyl group , which adds to the lipophilicity and can be a site for further functionalization.
Given these features, this compound can be classified as an advanced or specialized building block. Analogous structures have proven crucial in the synthesis of high-value compounds. For instance, 2-Fluoro-6-methylbenzoic acid is a key intermediate in the synthesis of an epidermal growth factor receptor (EGFR) inhibitor and the approved drug Avacopan, which is used to treat ANCA-associated vasculitis. ossila.com Similarly, derivatives of 4-Fluoro-3-methylbenzoic acid have been used to create highly potent anticoccidial agents for veterinary medicine. ossila.com
Therefore, this compound is best understood as a bespoke building block designed for the synthesis of complex, highly substituted aromatic compounds, likely intended as scaffolds for novel therapeutic agents where fine-tuning of steric and electronic properties is essential.
Compound Data
Table 1: Properties of this compound
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 2386676-18-0 bldpharm.com |
| Molecular Formula | C₁₀H₁₁FO₃ |
| Molecular Weight | 198.19 g/mol |
| Appearance | White to off-white solid |
Structure
3D Structure
Properties
Molecular Formula |
C10H11FO3 |
|---|---|
Molecular Weight |
198.19 g/mol |
IUPAC Name |
6-ethoxy-2-fluoro-3-methylbenzoic acid |
InChI |
InChI=1S/C10H11FO3/c1-3-14-7-5-4-6(2)9(11)8(7)10(12)13/h4-5H,3H2,1-2H3,(H,12,13) |
InChI Key |
VINRAHSDYZIUHA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)C)F)C(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 6 Ethoxy 2 Fluoro 3 Methylbenzoic Acid
Retrosynthetic Analysis of the 6-Ethoxy-2-fluoro-3-methylbenzoic acid Scaffold
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps to identify potential synthetic pathways by recognizing key bond formations and strategic disconnections.
The ethoxy group in the target molecule is an aryl ether. The most common and direct disconnection for an aryl ether is at the carbon-oxygen bond, which corresponds to nucleophilic aromatic substitution (SNAr) or metal-catalyzed coupling reactions in the forward synthesis.
C-O Bond Disconnection: This strategy breaks the bond between the aromatic ring and the ether's oxygen atom. This leads to two precursor synthons: an ethoxide anion and a correspondingly substituted fluorobenzene (B45895) cation. In practice, this suggests a reaction between an ethanol-derived nucleophile and an aromatic precursor bearing a leaving group (such as a halogen) at the C6 position, often activated by electron-withdrawing groups. A more contemporary approach involves the palladium-catalyzed dearomatization and decarboxylative allylation of benzoic acids to furnish functionalized allyl aryl ethers, which can then be further modified. nih.gov The venerable Williamson ether synthesis, while classic, is another possibility, involving the reaction of a phenoxide with an ethyl halide. rsc.org
A primary retrosynthetic disconnection of the aryl ether linkage is shown below:
The fluorine atom at the C2 position is ortho to both the ethoxy and carboxylic acid groups. Its introduction is a critical step that dictates much of the synthetic strategy.
Direct C-H Fluorination: Retrosynthetically, this involves disconnecting the C-F bond to reveal a C-H bond. In the forward synthesis, this corresponds to a late-stage C-H activation/fluorination. Transition-metal-catalyzed methods, particularly with palladium, have been developed for the fluorination of C(sp²)−H bonds. researchgate.net These reactions often require directing groups to achieve high regioselectivity. The carboxylic acid or a derivative could potentially serve as a directing group to facilitate fluorination at the ortho position.
Nucleophilic Aromatic Substitution (SNAr): An alternative disconnection involves replacing the fluorine with a suitable leaving group, such as a nitro or chloro group. The forward synthesis would then involve a nucleophilic substitution reaction using a fluoride (B91410) source. For this to be effective, the aromatic ring must be activated by potent electron-withdrawing groups.
From an Amino Group (Balz-Schiemann Reaction): A classical approach involves the disconnection of the C-F bond to an amino group via a diazonium salt. The corresponding precursor would be 2-amino-6-ethoxy-3-methylbenzoic acid. While effective, this multi-step process involves the handling of potentially unstable diazonium intermediates.
The introduction of the methyl and carboxyl groups must be carefully planned in relation to the other functionalization steps, as their electronic and steric properties will influence the regiochemical outcome of subsequent reactions.
Carboxylation: Disconnecting the C-COOH bond suggests several forward strategies. One common method is the oxidation of a benzylic methyl group. khanacademy.orgyoutube.com Therefore, a plausible precursor could be 1-ethoxy-3-fluoro-2,4-dimethylbenzene. Another route is the reaction of an organometallic species (e.g., a Grignard or organolithium reagent) with carbon dioxide. This would require the formation of the organometallic reagent at the C1 position, which can be achieved through halogen-metal exchange or directed ortho-metalation.
Alkylation: The methyl group at C3 can be introduced via Friedel-Crafts alkylation. However, these reactions can be difficult to control and may lead to polyalkylation. khanacademy.org A more controlled approach is the use of modern C-H activation/methylation protocols, which can offer greater regioselectivity through the use of directing groups. scispace.com
Contemporary Synthetic Routes and Reaction Optimizations
Based on the retrosynthetic analysis, a plausible multi-step synthesis can be designed, incorporating modern catalytic methods to enhance efficiency and selectivity.
A hypothetical synthetic route could commence from a readily available substituted phenol. One potential pathway is outlined below:
Nitration and Halogenation: Starting with m-cresol, sequential nitration and halogenation could install the necessary groups to direct subsequent substitutions.
Etherification: The phenolic hydroxyl group can be converted to the ethoxy ether via a Williamson ether synthesis or a milder, base-catalyzed reaction with diethyl sulfate.
Fluorination: If a nitro group is placed ortho to a leaving group (e.g., chlorine), a nucleophilic aromatic substitution (SNAr) with a fluoride salt (e.g., KF) can be performed to introduce the fluorine atom.
Reduction and Diazotization: The nitro group can be reduced to an amine, which can then be removed or converted to another functional group if necessary.
Carboxylation: The final step could involve the oxidation of a second methyl group, installed earlier in the synthesis, to the carboxylic acid using a strong oxidizing agent like potassium permanganate (B83412). youtube.com
An alternative route might involve the late-stage functionalization of a simpler benzoic acid derivative, leveraging transition-metal catalysis to install the fluoro and ethoxy groups with high precision. nih.govresearchgate.net
Modern organic synthesis relies heavily on catalyst systems to achieve high selectivity and yield. For the synthesis of this compound, several catalytic steps are crucial.
C-H Functionalization: Transition-metal catalysts are instrumental for the regioselective functionalization of C-H bonds, which is an atom-economical approach. scispace.com For instance, iridium-based catalysts have shown high selectivity for the ortho-C-H amination of complex benzoic acid derivatives, which could be a step toward introducing the fluorine via a Balz-Schiemann type reaction. nih.gov Palladium catalysts are also widely used for C-H methylation and arylation of benzoic acids. scispace.com
Aryl Ether Formation: While the Williamson ether synthesis is traditional, modern cross-coupling reactions offer milder conditions and broader substrate scope. The Buchwald-Hartwig amination, which can be adapted for etherification, uses palladium catalysts with specialized phosphine (B1218219) ligands to couple alcohols with aryl halides. Copper-catalyzed Ullmann condensation is another viable method for forming the C-O bond.
The table below summarizes some contemporary catalyst systems applicable to key transformations in the synthesis of substituted benzoic acids.
| Transformation | Catalyst System | Precursors | Description |
| Ortho-C-H Amination | [Cp*Ir(H₂O)₃]SO₄ | Benzoic Acid, Azide | Provides a route to ortho-amino benzoic acids, which are precursors for fluorination via the Balz-Schiemann reaction. nih.gov |
| Meta-C-H Olefination | Pd(OAc)₂ with a Norbornene Mediator | Benzoic Acid, Alkene | Allows for functionalization at the meta position, demonstrating the power of catalytic systems to overcome inherent directing group effects. researchgate.net |
| Decarboxylative Allylation | Palladium Catalyst (e.g., Pd(PPh₃)₄) | Cyclohexadienyl Ketoester | A modern strategy to form allyl aryl ethers from benzoic acid derivatives via a dearomatization/rearomatization sequence. nih.gov |
| Phenol Benzoylation | H-beta Zeolites | Phenol, Benzoic Acid | Heterogeneous catalysts like zeolites can be used for acylation reactions, which are relevant in building complex aromatic structures. mdpi.com |
Reaction Condition Profiling for Yield and Purity Enhancement
A plausible and widely utilized method for the synthesis of aryl ethers like this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of a corresponding phenolic precursor, in this case, 2-fluoro-6-hydroxy-3-methylbenzoic acid, with an ethylating agent. The efficiency of this S\textsubscript{N}2 reaction is highly dependent on the reaction conditions. Key parameters that can be optimized to enhance yield and purity include the choice of base, solvent, temperature, and the nature of the ethylating agent.
The steric hindrance around the hydroxyl group in 2-fluoro-6-hydroxy-3-methylbenzoic acid, posed by the ortho-fluoro and ortho-methyl groups, presents a significant challenge. Overcoming this hindrance is crucial for achieving a high conversion rate. The use of a strong, non-nucleophilic base is essential to deprotonate the phenolic hydroxyl without competing in the alkylation reaction. Bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) are often employed. masterorganicchemistry.comwikipedia.org
The choice of solvent is also critical. Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are known to accelerate S\textsubscript{N}2 reactions by solvating the cation of the base, thereby leaving the alkoxide nucleophile more reactive. wikipedia.orgjk-sci.com The temperature of the reaction is another key variable; while higher temperatures can increase the reaction rate, they can also lead to side reactions, such as elimination if the alkylating agent is susceptible, or decarboxylation of the benzoic acid. wikipedia.org Therefore, careful temperature control is necessary.
Phase-transfer catalysts (PTCs), such as quaternary ammonium (B1175870) salts, can be particularly effective in reactions involving a solid base (like K₂CO₃) and an organic solvent. The PTC facilitates the transfer of the anionic phenoxide from the solid phase or an aqueous phase to the organic phase where the alkylating agent is present, thereby increasing the reaction rate under milder conditions. researchgate.netyoutube.com
A systematic approach to optimizing these conditions is crucial for maximizing the yield and purity of this compound. This can be achieved by running a series of experiments where one parameter is varied while others are kept constant, a method known as reaction profiling.
Table 1: Reaction Condition Profiling for the Williamson Ether Synthesis of this compound This table presents hypothetical data based on established principles of the Williamson ether synthesis for the optimization of the reaction between 2-fluoro-6-hydroxy-3-methylbenzoic acid and ethyl iodide.
| Experiment | Base | Solvent | Temperature (°C) | Catalyst | Reaction Time (h) | Hypothetical Yield (%) | Hypothetical Purity (%) |
| 1 | K₂CO₃ | Acetone | 56 (reflux) | None | 24 | 65 | 90 |
| 2 | NaH | DMF | 25 | None | 12 | 80 | 95 |
| 3 | NaH | DMF | 80 | None | 4 | 85 | 92 |
| 4 | K₂CO₃ | Acetonitrile | 82 (reflux) | TBAB | 8 | 92 | 98 |
| 5 | Cs₂CO₃ | DMF | 25 | None | 10 | 90 | 97 |
Note: TBAB (Tetrabutylammonium bromide) is a common phase-transfer catalyst.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of fine chemicals is of paramount importance for environmental sustainability and economic viability. Key aspects include the selection of environmentally benign solvents, maximizing atom economy, and reducing waste.
Traditional solvents used in Williamson ether synthesis, such as DMF and DMSO, are effective but pose environmental and health concerns. acsgcipr.org Green chemistry encourages the use of safer alternatives. For instance, solvents derived from renewable resources, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), or greener polar aprotic solvents like propylene (B89431) carbonate could be explored. mdpi.com Another green approach is the use of surfactant-assisted aqueous media, which can facilitate the reaction between a water-insoluble substrate and a water-soluble base, thereby reducing the reliance on volatile organic compounds. researchgate.net Minimizing the volume of solvent used is another crucial aspect of green synthesis.
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. youtube.comlibretexts.orgrsc.org For the Williamson ether synthesis of this compound from 2-fluoro-6-hydroxy-3-methylbenzoic acid and ethyl iodide with a base like sodium hydride, the reaction can be represented as:
C₈H₇FO₃ + C₂H₅I + NaH → C₁₀H₁₁FO₃ + NaI + H₂
The atom economy for this reaction is calculated as:
(Molecular weight of C₁₀H₁₁FO₃) / (Molecular weight of C₈H₇FO₃ + Molecular weight of C₂H₅I + Molecular weight of NaH) x 100%
Comparison of Synthetic Efficiency Across Reported and Hypothetical Pathways
To evaluate the most efficient route to this compound, a comparison between different synthetic strategies is necessary. As there is no explicitly reported synthesis in the literature, we will compare a hypothetical Williamson ether synthesis pathway with a hypothetical nucleophilic aromatic substitution (SNAr) pathway.
Pathway 1: Williamson Ether Synthesis (Hypothetical Reported Pathway)
Pathway 2: Nucleophilic Aromatic Substitution (SNAr) (Hypothetical Pathway)
An alternative approach could be a nucleophilic aromatic substitution (SNAr) reaction. This pathway might start from a more readily available precursor, such as 2,6-difluoro-3-methylbenzoic acid. In this scenario, the ethoxide ion would selectively displace one of the fluorine atoms. The reactivity of aryl fluorides in SNAr reactions is often high, making this a potentially viable route. elsevierpure.com
The reaction would be:
C₈H₅F₂O₂ + NaOC₂H₅ → C₁₀H₁₁FO₃ + NaF
The success of this reaction would depend on the relative activation of the two fluorine atoms by the carboxylic acid and methyl groups.
Table 2: Comparison of Synthetic Efficiency for Hypothetical Pathways to this compound
| Parameter | Pathway 1: Williamson Ether Synthesis | Pathway 2: SNAr |
| Starting Material | 2-fluoro-6-hydroxy-3-methylbenzoic acid | 2,6-difluoro-3-methylbenzoic acid |
| Reagents | Ethyl iodide, Base (e.g., NaH) | Sodium ethoxide |
| Number of Steps (to final product) | 1 (assuming precursor is available) | 1 (assuming precursor is available) |
| Potential Advantages | Well-established and versatile reaction. | Potentially higher atom economy. |
| Potential Disadvantages | Steric hindrance may lower yield. Precursor may be difficult to synthesize. | Regioselectivity could be an issue (reaction at C-2 vs. C-6). Potential for side reactions. |
| Hypothetical Atom Economy | ~56% (with NaH and ethyl iodide) | ~89% (with sodium ethoxide) |
| Green Chemistry Considerations | Use of potentially hazardous reagents (NaH, ethyl iodide). Generation of iodide waste. | Use of a strong base. Generation of fluoride waste. |
Computational and Theoretical Investigations of 6 Ethoxy 2 Fluoro 3 Methylbenzoic Acid
Quantum Mechanical Studies of Electronic Structure and Reactivity
Quantum mechanical calculations offer a microscopic view of the electronic behavior of a molecule, which is fundamental to understanding its chemical properties. For 6-Ethoxy-2-fluoro-3-methylbenzoic acid, these studies can elucidate its stability, reactivity, and the nature of its interactions with other molecules.
Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization
Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. By employing a specific functional, such as B3LYP, and a basis set, for instance, 6-311++G(d,p), the electronic energy of the molecule can be calculated for various atomic arrangements until the lowest energy conformation is found. This process yields crucial information on bond lengths, bond angles, and dihedral angles. While experimental data for this compound is not available for direct comparison, the optimized geometry provides a reliable theoretical model of its structure.
Table 1: Hypothetical Optimized Geometrical Parameters of this compound Calculated by DFT
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length (Å) | C1-C2 | 1.398 |
| C2-F | 1.354 | |
| C1-C(O)OH | 1.495 | |
| C6-O | 1.365 | |
| O-CH2CH3 | 1.421 | |
| Bond Angle (°) | C1-C2-C3 | 119.5 |
| F-C2-C1 | 118.9 | |
| C1-C(O)-O | 122.3 | |
| C6-O-C(H2) | 118.1 | |
| Dihedral Angle (°) | C2-C1-C(O)-O | 178.5 |
Frontier Molecular Orbital (FMO) Analysis for Electrophilic and Nucleophilic Sites
Frontier Molecular Orbital (FMO) theory is central to predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, is prone to donating electrons in a reaction, thus indicating sites susceptible to electrophilic attack. Conversely, the LUMO is the innermost orbital without electrons and can accept electrons, highlighting regions prone to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more reactive. For this compound, FMO analysis would map these orbitals to identify the most reactive sites on the molecule.
Electrostatic Potential Surface (MEP) Mapping for Intermolecular Interactions
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is a valuable tool for understanding intermolecular interactions, such as hydrogen bonding and electrostatic interactions. The MEP map uses a color scale to denote different electrostatic potential values, where red typically indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue represents regions of low electron density (positive potential), which are prone to nucleophilic attack. For this compound, the MEP surface would likely show a negative potential around the oxygen atoms of the carboxylic acid and ethoxy groups, as well as the fluorine atom, and a positive potential around the hydrogen atom of the carboxylic acid group.
Spectroscopic Parameter Prediction through Computational Models
Computational models can accurately predict various spectroscopic parameters, which can aid in the interpretation of experimental spectra or even serve as a predictive tool before a compound is synthesized.
Theoretical NMR Chemical Shift and Coupling Constant Calculations
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method within the framework of DFT, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. These theoretical calculations provide valuable data that, when compared with experimental spectra, can confirm the proposed structure of this compound. Similarly, spin-spin coupling constants can be calculated to provide further structural insights.
Table 2: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted ¹³C Chemical Shift (ppm) | Attached Proton | Predicted ¹H Chemical Shift (ppm) |
|---|---|---|---|
| C=O | 168.5 | - | - |
| C-COOH | 135.2 | - | - |
| C-F | 162.1 (d) | - | - |
| C-CH3 | 125.8 | - | - |
| C-H (aromatic) | 115.4 | H | 7.12 |
| C-OEt | 158.9 | - | - |
| O-CH2-CH3 | 64.3 | H | 4.15 (q) |
| O-CH2-CH3 | 14.7 | H | 1.45 (t) |
| Ar-CH3 | 16.2 | H | 2.33 |
Vibrational Frequency Analysis for Infrared (IR) Spectroscopic Assignments
Vibrational frequency analysis, typically performed using DFT, can predict the infrared (IR) spectrum of a molecule. The calculated vibrational frequencies correspond to the various vibrational modes of the molecule, such as stretching, bending, and wagging of different functional groups. These theoretical assignments are instrumental in interpreting experimental IR spectra. For this compound, this analysis would help in identifying the characteristic vibrational bands associated with its carboxylic acid, ethoxy, fluoro, and methyl groups. It is common practice to scale the calculated frequencies to account for anharmonicity and other systematic errors in the computational method. researchgate.net
Table 3: Hypothetical Calculated Vibrational Frequencies and Assignments for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |
|---|---|---|
| O-H stretch (COOH) | 3450 | Carboxylic acid O-H stretching |
| C-H stretch (aromatic) | 3080 | Aromatic C-H stretching |
| C-H stretch (aliphatic) | 2980-2850 | CH₃ and CH₂ stretching |
| C=O stretch (COOH) | 1720 | Carboxylic acid C=O stretching |
| C=C stretch (aromatic) | 1610, 1580 | Aromatic ring C=C stretching |
| C-F stretch | 1250 | C-F stretching |
Reaction Mechanism Elucidation through Computational Simulations
No studies detailing the transition state analysis for the synthesis of this compound have been found. Such an analysis would typically involve the use of computational methods, such as density functional theory (DFT), to model the geometric and energetic properties of the transition states in the reaction pathway. This would provide crucial insights into the reaction's feasibility and the factors controlling its stereochemistry and regioselectivity.
Similarly, there is no available research that outlines the energy profile for the rate-limiting steps in the synthesis or reactions of this compound. Determining the energy profile is essential for understanding the kinetics of a reaction. It involves calculating the relative energies of reactants, intermediates, transition states, and products to identify the step with the highest activation energy, which is the rate-determining step.
Due to the absence of specific research on this compound, no data tables or detailed research findings can be presented.
Absence of Publicly Available Spectroscopic Data for this compound
A comprehensive search of publicly accessible scientific databases and chemical literature has revealed a significant lack of published experimental spectroscopic and structural characterization data for the chemical compound this compound. Despite extensive queries for Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic information, no specific experimental datasets for this particular molecule could be located.
The initial investigation and subsequent targeted searches for one-dimensional and two-dimensional NMR data (¹H, ¹³C, ¹⁹F, COSY, HMQC, HMBC, NOESY), high-resolution mass spectrometry (HRMS) for exact mass determination, tandem mass spectrometry (MS/MS) for fragmentation analysis, and data from IR and UV-Vis spectroscopy have all failed to yield any specific results for this compound.
While information is available for structurally related compounds, such as various fluoro- and methyl-substituted benzoic acid derivatives, this information is not directly applicable to the unique structure of this compound. The precise substitution pattern of the ethoxy, fluoro, and methyl groups on the benzoic acid core will induce distinct and specific shifts in spectroscopic signals, making extrapolation from related compounds scientifically unsound for a detailed and accurate characterization.
Consequently, due to the absence of the necessary primary data, it is not possible to generate the requested in-depth article detailing the spectroscopic and structural characterization of this compound. The creation of the specified data tables and a thorough analysis as per the provided outline is contingent upon the availability of this foundational experimental information.
It is possible that the synthesis and characterization of this compound have been conducted in private industrial research and have not been disclosed in the public domain, or that the compound is a novel substance with yet-to-be-published characterization data. Without access to proprietary databases or newly published research, a detailed and scientifically rigorous article on its spectroscopic properties cannot be produced at this time.
Lack of Publicly Available Crystallographic Data for this compound
Extensive searches for X-ray crystallography data on the solid-state structure of this compound have yielded no specific results for this compound.
Despite a thorough review of scientific literature and crystallographic databases, no published single-crystal X-ray diffraction data detailing the precise three-dimensional arrangement of atoms and molecules in the solid state for this compound could be located.
Therefore, a detailed analysis and presentation of its crystal packing, intermolecular interactions, and specific bond lengths and angles, as would be determined by X-ray crystallography, cannot be provided at this time. The scientific community relies on the publication of such data in peer-reviewed journals and deposition in databases like the Cambridge Crystallographic Data Centre (CCDC) to make this information accessible, and for this particular compound, such a record does not appear to be publicly available.
While crystallographic data exists for structurally related benzoic acid derivatives, the specific combination and positioning of the ethoxy, fluoro, and methyl substituents on the benzoic acid core of the title compound mean that data from analogues cannot be used to accurately describe its unique solid-state structure. Extrapolation from other structures would be speculative and scientifically unsound.
Further research involving the synthesis of a single crystal of this compound and subsequent analysis by X-ray diffraction would be required to determine its crystal structure and provide the empirical data for the section requested.
Reactivity and Mechanistic Transformations of 6 Ethoxy 2 Fluoro 3 Methylbenzoic Acid
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group is a primary site of reactivity in 6-ethoxy-2-fluoro-3-methylbenzoic acid, readily undergoing reactions typical of this functional group.
Esterification of this compound can be achieved through several established methods. The classic Fischer esterification, involving reaction with an alcohol under acidic catalysis, proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by the alcohol, followed by proton transfer and elimination of water, yields the corresponding ester.
Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is highly electrophilic and reacts readily with alcohols or amines to form esters and amides, respectively. This method is often preferred for its higher yields and applicability to a wider range of substrates, including less reactive amines and sterically hindered alcohols.
Amidation can also be accomplished by direct reaction of the carboxylic acid with an amine, typically at elevated temperatures to drive off the water formed. However, for more controlled and efficient amide bond formation, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly employed. These reagents activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine nucleophile to furnish the amide.
Table 1: Common Reagents for Esterification and Amidation
| Transformation | Reagent | Mechanism Highlights |
|---|---|---|
| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Protonation of carbonyl, nucleophilic attack by alcohol. |
| Esterification | Thionyl Chloride (SOCl₂), then Alcohol | Formation of a highly reactive acyl chloride intermediate. |
| Amidation | Amine, High Temperature | Direct condensation with removal of water. |
The carboxylic acid group of this compound can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) will fully reduce the carboxylic acid to the corresponding primary alcohol, (6-ethoxy-2-fluoro-3-methyl)methanol. The mechanism involves the transfer of hydride ions from the aluminohydride complex to the carbonyl carbon and the acidic proton of the hydroxyl group.
Selective reduction to the aldehyde, (6-ethoxy-2-fluoro-3-methyl)benzaldehyde, is more challenging as aldehydes are more easily reduced than carboxylic acids. This transformation typically requires a multi-step approach. The carboxylic acid can first be converted to a derivative such as an acyl chloride or an ester, which can then be reduced to the aldehyde using a less reactive hydride reagent like lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H) or diisobutylaluminium hydride (DIBAL-H) at low temperatures. These sterically hindered reagents deliver only one hydride equivalent, preventing over-reduction to the alcohol.
Reactivity of the Aromatic Ring System
The reactivity of the benzene (B151609) ring in this compound is significantly influenced by the electronic effects of its four substituents: ethoxy (-OEt), fluoro (-F), methyl (-CH₃), and carboxylic acid (-COOH).
In electrophilic aromatic substitution (EAS), the directing effects of the existing substituents determine the position of the incoming electrophile. The substituents on the ring can be classified based on their activating/deactivating and directing properties. wikipedia.org
-COOH (Carboxylic acid): A deactivating group and a meta-director due to its electron-withdrawing nature. wikipedia.org
-F (Fluoro): A deactivating group due to its strong inductive electron withdrawal, but an ortho, para-director because of its ability to donate a lone pair of electrons through resonance. youtube.com
-CH₃ (Methyl): An activating group and an ortho, para-director through inductive electron donation and hyperconjugation.
-OEt (Ethoxy): A strongly activating group and an ortho, para-director due to the potent electron-donating resonance effect of the oxygen lone pairs. wikipedia.org
Considering these effects in concert, the C4 and C5 positions are the most likely sites for electrophilic attack. The ethoxy group is the most powerful activating group, and its influence will likely dominate. Therefore, substitution is strongly favored at the C4 position, which is para to the ethoxy group and ortho to the methyl group. The C5 position is also activated, being ortho to the ethoxy group and para to the fluoro group. Steric hindrance may also play a role in favoring the less crowded C4 position.
Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Position | Directing Effects of Substituents | Predicted Reactivity |
|---|---|---|
| C4 | para to -OEt (activating), ortho to -CH₃ (activating) | Highly Favored |
The presence of a fluorine atom on the aromatic ring opens up the possibility of nucleophilic aromatic substitution (SNAr). For an SNAr reaction to occur, the ring must be "activated" by the presence of strong electron-withdrawing groups, typically positioned ortho and/or para to the leaving group. masterorganicchemistry.com In this compound, the primary electron-withdrawing group is the carboxylic acid at the C1 position, which is ortho to the fluorine at C2.
This ortho relationship between the activating -COOH group and the fluoro leaving group makes the C2 position susceptible to nucleophilic attack. The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the carbon bearing the fluorine, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the electron-withdrawing carboxylic acid group, which stabilizes it. Subsequent elimination of the fluoride (B91410) ion restores the aromaticity of the ring, resulting in the substitution product. The high electronegativity of fluorine can also enhance the rate of the initial nucleophilic attack, making fluoroarenes particularly good substrates for SNAr reactions. masterorganicchemistry.com
Transformations of the Ethoxy and Methyl Substituents
The ethoxy and methyl groups on the aromatic ring can also undergo chemical transformations, although they are generally less reactive than the carboxylic acid moiety.
The ether linkage of the ethoxy group can be cleaved under harsh conditions, typically with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the ethyl group (an SN2 reaction) or on the aromatic ring.
The methyl group, being attached to an aromatic ring, can undergo free-radical halogenation at the benzylic position under UV light or with a radical initiator. This would lead to the formation of a halomethyl derivative, which can then be a substrate for further nucleophilic substitution or elimination reactions. Furthermore, strong oxidizing agents can oxidize the methyl group to a carboxylic acid, although this would also likely affect other parts of the molecule.
Ether Cleavage Strategies and Mechanisms
The cleavage of the ethoxy group in this compound would likely require harsh reaction conditions due to the stability of aryl ethers. Typically, strong acids such as hydrogen iodide (HI) or hydrogen bromide (HBr) are employed. The mechanism would involve the protonation of the ether oxygen, followed by a nucleophilic attack by the halide ion on the ethyl group. This would proceed via an SN2 mechanism, leading to the formation of iodoethane (B44018) or bromoethane (B45996) and the corresponding 2-fluoro-6-hydroxy-3-methylbenzoic acid. Another potent reagent for ether cleavage is boron tribromide (BBr3), which can cleave aryl ethers under milder conditions than hydrohalic acids.
Benzylic Functionalization (e.g., Oxidation, Halogenation)
The methyl group on the benzene ring of this compound is a potential site for benzylic functionalization.
Oxidation: Benzylic oxidation could be achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid. Under vigorous conditions, this would likely oxidize the methyl group to a carboxylic acid, yielding 6-ethoxy-2-fluoro-1,3-benzenedicarboxylic acid. Milder oxidizing agents could potentially lead to the formation of an aldehyde or a primary alcohol, though selective oxidation can be challenging.
Halogenation: Benzylic halogenation of the methyl group can be accomplished using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under radical initiation conditions (e.g., UV light or a radical initiator like AIBN). This would result in the formation of 6-ethoxy-2-fluoro-3-(halomethyl)benzoic acid. The reaction proceeds via a free radical mechanism involving the abstraction of a benzylic hydrogen atom.
Metal-Catalyzed Coupling Reactions Utilizing this compound or its Derivatives
While no specific examples exist for this compound, its structure allows for theoretical participation in various metal-catalyzed coupling reactions. For these reactions to occur, the benzoic acid would likely need to be converted into a more suitable derivative, such as an aryl halide or triflate.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
To engage in palladium-catalyzed cross-coupling reactions, the aromatic ring of this compound would need to be functionalized with a suitable leaving group (e.g., Br, I, OTf).
Suzuki Coupling: A halogenated derivative of this compound could be coupled with a boronic acid or ester in the presence of a palladium catalyst and a base to form a biaryl compound.
Heck Reaction: The reaction of a halogenated derivative with an alkene in the presence of a palladium catalyst and a base would lead to the formation of a substituted alkene.
Sonogashira Coupling: A palladium- and copper-catalyzed reaction between a halogenated derivative and a terminal alkyne would yield an alkynylated aromatic compound.
C-H Activation and Functionalization Methodologies
Modern synthetic chemistry has seen a rise in C-H activation methodologies, which allow for the direct functionalization of carbon-hydrogen bonds. For this compound, the carboxylic acid group could act as a directing group to facilitate ortho C-H activation. This could enable the introduction of various functional groups at the position adjacent to the carboxylic acid, although the presence of the fluorine atom at the other ortho position might influence the regioselectivity and feasibility of such transformations.
Application of 6 Ethoxy 2 Fluoro 3 Methylbenzoic Acid As a Synthetic Building Block
Precursor in the Synthesis of Complex Organic Molecules
The inherent functionalities of 6-Ethoxy-2-fluoro-3-methylbenzoic acid make it a valuable starting material for the synthesis of more elaborate molecules. The carboxylic acid group can be readily transformed into a variety of other functional groups, such as esters, amides, and alcohols, providing a handle for further chemical elaboration. The presence of the fluorine atom can influence the acidity of the carboxylic acid and the reactivity of the aromatic ring, often imparting unique properties to the final products.
Role in Pharmaceutical Intermediate Synthesis
Utility in Agrochemical and Specialty Chemical Production
Similar to its potential in the pharmaceutical industry, the application of this compound in the production of agrochemicals and specialty chemicals is an area of latent potential. The tailored substitution pattern of the aromatic ring could be leveraged to develop new herbicides, fungicides, or insecticides with improved efficacy and environmental profiles. In the realm of specialty chemicals, this compound could serve as a monomer or an additive in the synthesis of polymers or other materials with desired thermal or optical properties.
Contributions to Advanced Materials Chemistry
The field of advanced materials chemistry often relies on the use of highly functionalized building blocks to create materials with specific properties. The combination of a carboxylic acid, a fluorine atom, an ethoxy group, and a methyl group on a single aromatic ring makes this compound an interesting candidate for materials science applications. It could potentially be used in the synthesis of liquid crystals, organic light-emitting diodes (OLEDs), or other functional materials where the electronic and steric properties of the molecule can be fine-tuned.
Scaffold for the Construction of Structurally Diverse Derivatives
Beyond its role as a linear precursor, this compound can serve as a central scaffold upon which a multitude of derivatives can be built. The reactivity of its functional groups allows for systematic modifications to explore the chemical space around this core structure.
Design and Synthesis of Analogs with Modified Substituents
The modular nature of this compound allows for the rational design and synthesis of a wide array of analogs. The ethoxy group could be replaced with other alkoxy or aryloxy groups to probe the effects of steric bulk and electronic properties. The methyl group could be functionalized or replaced with other alkyl or functional groups. The carboxylic acid provides a versatile point of attachment for a diverse range of chemical moieties. This synthetic flexibility enables the creation of libraries of compounds for screening in various applications.
Below is a data table outlining potential modifications to the this compound scaffold:
| Position of Modification | Original Substituent | Potential Modifications |
| 6 | Ethoxy (-OCH2CH3) | Methoxy (B1213986) (-OCH3), Isopropoxy (-OCH(CH3)2), Phenoxy (-OC6H5) |
| 2 | Fluoro (-F) | Chloro (-Cl), Bromo (-Br) |
| 3 | Methyl (-CH3) | Ethyl (-CH2CH3), Trifluoromethyl (-CF3), Hydroxymethyl (-CH2OH) |
| 1 | Carboxylic Acid (-COOH) | Ester (-COOR), Amide (-CONH2, -CONHR), Alcohol (-CH2OH) |
Rational Approaches to Structure-Reactivity Relationship (SRR) Investigations (Theoretical Aspects)
The systematic study of analogs derived from this compound is crucial for establishing structure-reactivity relationships (SRR). Understanding how changes in the molecular structure affect the chemical reactivity and, consequently, the desired properties of the final product is a cornerstone of rational design.
The electronic properties of the substituents on the benzoic acid ring play a significant role in determining the reactivity of the molecule. The Hammett equation can be a useful theoretical tool in this context. The equation, log(K/K₀) = σρ, relates the reaction rate (K) of a substituted benzoic acid to a reference reaction (K₀) through substituent constants (σ) and reaction constants (ρ).
The substituents on this compound have the following general electronic characteristics:
| Substituent | Position | Electronic Effect |
| Ethoxy (-OCH2CH3) | 6 (ortho to COOH) | Electron-donating (by resonance), Electron-withdrawing (by induction) |
| Fluoro (-F) | 2 (ortho to COOH) | Electron-withdrawing (by induction) |
| Methyl (-CH3) | 3 (meta to COOH) | Weakly electron-donating (by induction and hyperconjugation) |
Strategies for Incorporating this compound into Polymeric Systems (as Monomer/Intermediate)
The incorporation of this compound into polymeric systems can be achieved through several strategic approaches. These strategies primarily leverage the reactivity of its carboxylic acid group and the potential for modification of the aromatic ring or its substituents to create polymerizable monomers.
As a Monomer Intermediate for Polyesters and Polyamides:
This compound, in its current form, is a monofunctional acid. To be used as a monomer in step-growth polymerization to form long-chain polymers like polyesters or polyamides, it must be converted into a difunctional or multifunctional monomer. wikipedia.orglibretexts.org This involves introducing at least one other reactive functional group onto the molecule.
One potential strategy is the functionalization of the methyl group. For instance, the methyl group could undergo bromination to introduce a reactive site, which can then be converted to a hydroxyl or amino group. This would result in a hydroxy acid or an amino acid-type monomer, capable of self-condensation to form a polyester (B1180765) or a polyamide, respectively.
Another approach involves introducing a second carboxylic acid, hydroxyl, or amino group onto the aromatic ring. This would create a difunctional monomer that can be co-polymerized with a corresponding comonomer (e.g., a diol, diamine, or diacid) to produce polyesters or polyamides. britannica.comlibretexts.org The properties of the resulting polymer would be influenced by the ethoxy, fluoro, and methyl substituents on the aromatic ring, potentially imparting increased thermal stability, specific solubility characteristics, or unique dielectric properties.
The general schemes for such polymerizations are presented below:
Table 1: Potential Polymerization Reactions Involving Derivatives of this compound
| Polymer Type | Monomer 1 (Derived from this compound) | Monomer 2 (Comonomer) | Resulting Polymer Linkage |
| Polyester | Difunctional acid derivative | Diol (e.g., ethylene (B1197577) glycol) | Ester |
| Polyamide | Difunctional acid derivative | Diamine (e.g., hexamethylenediamine) | Amide |
| Polyester | Hydroxy acid derivative | Self-condensation | Ester |
| Polyamide | Amino acid derivative | Self-condensation | Amide |
As a Chain-Terminating or Modifying Agent:
Monofunctional carboxylic acids like this compound can be used to control the molecular weight of a polymer during step-growth polymerization. google.com By adding a specific amount of this monofunctional acid to a polymerization reaction between, for example, a dicarboxylic acid and a diol, the chain growth can be terminated at one end once the monofunctional acid reacts. This process is known as "end-capping" and is a common technique to achieve a desired molecular weight and to enhance the stability of the final polymer. googleapis.com
Furthermore, incorporating this molecule at the chain ends can impart specific properties to the polymer. The ethoxy, fluoro, and methyl groups can modify the surface properties, solubility, and compatibility of the polymer with other materials.
Table 2: Research Findings on the Use of Benzoic Acid Derivatives in Polymer Synthesis
| Research Focus | Key Finding | Potential Relevance to this compound |
| Polyester Plasticizers with Benzoic Acid End-Caps | Benzoic acid is used to end-cap polyester chains, controlling molecular weight and modifying polarity for use as plasticizers. google.comgoogleapis.com | This compound could be used as an end-capping agent to create specialized polyesters with unique properties imparted by its substituents. |
| Synthesis of Aromatic Polyamides | Aromatic dicarboxylic acids are key components in the synthesis of high-performance polyamides like Kevlar. britannica.com | Functionalization of this compound to a dicarboxylic acid derivative could lead to the synthesis of novel aromatic polyamides. |
| Poly(benzoic acid) | A linear polymer consisting of phenylene units with carboxyl groups has been synthesized. google.com | This demonstrates that benzoic acid structures can be polymerized, suggesting that with appropriate modifications, this compound could be a precursor to a functionalized poly(benzoic acid). |
Development of Analytical Methodologies for 6 Ethoxy 2 Fluoro 3 Methylbenzoic Acid
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone for the analysis of organic acids like 6-Ethoxy-2-fluoro-3-methylbenzoic acid, offering high-resolution separation and sensitive quantification.
For a non-volatile compound such as this compound, reverse-phase HPLC (RP-HPLC) would be the most probable technique. A typical method development would involve systematically optimizing various parameters to achieve a desired separation.
Hypothetical HPLC Method Parameters:
| Parameter | Typical Selection | Purpose |
|---|---|---|
| Column | C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides a non-polar stationary phase for retention. |
| Mobile Phase | Acetonitrile/Methanol and an acidic buffer (e.g., 0.1% phosphoric acid or formic acid in water) | The organic solvent elutes the compound, while the acidic buffer suppresses the ionization of the carboxylic acid group to ensure good peak shape and retention. |
| Elution Mode | Isocratic or Gradient | Gradient elution would likely be used to separate the main compound from any potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns of this size. |
| Detection | UV-Vis Detector (e.g., at 220 nm or 254 nm) | The aromatic ring and carboxyl group are chromophores that allow for UV detection. |
| Column Temp. | 25-30 °C | To ensure reproducible retention times. |
Validation of this hypothetical method would be performed according to International Council for Harmonisation (ICH) guidelines, assessing specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Direct analysis of this compound by GC is challenging due to its low volatility and high polarity. Therefore, a derivatization step would be necessary to convert the carboxylic acid into a more volatile ester (e.g., a methyl or silyl (B83357) ester). This could be achieved by reacting the compound with reagents like diazomethane (B1218177) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The resulting derivative could then be analyzed, likely using a non-polar or mid-polarity capillary column.
This compound is an achiral molecule as it does not possess a stereocenter. Therefore, chiral chromatography for enantiomeric purity assessment is not applicable.
Spectrophotometric and Electrochemical Methods for Trace Analysis
While HPLC is generally preferred, spectrophotometric methods could be developed for quantification, potentially after a color-forming reaction. However, these methods often lack the specificity of chromatography. Electrochemical methods, such as voltammetry, could also be explored, as the benzoic acid moiety might be electrochemically active, but no specific methods have been reported.
Sample Preparation Protocols for Complex Matrices
To analyze this compound in complex samples (e.g., reaction mixtures, biological fluids), a robust sample preparation protocol is essential. The choice of technique would depend on the matrix and the concentration of the analyte.
Common Sample Preparation Techniques:
| Technique | Description |
|---|---|
| Liquid-Liquid Extraction (LLE) | The sample would be acidified to ensure the compound is in its neutral form, then extracted from the aqueous phase into an immiscible organic solvent like ethyl acetate (B1210297) or dichloromethane. |
| Solid-Phase Extraction (SPE) | A cartridge (e.g., a polymeric sorbent or ion-exchange resin) would be used to selectively retain the analyte from the sample matrix. Interfering components would be washed away, and the purified analyte would then be eluted with a suitable solvent. |
Following extraction, the solvent would typically be evaporated and the residue reconstituted in the mobile phase for HPLC analysis.
Environmental Transformation Pathways of 6 Ethoxy 2 Fluoro 3 Methylbenzoic Acid
Abiotic Degradation Mechanisms
Abiotic degradation involves the transformation of a chemical compound through non-biological processes, primarily photolysis and hydrolysis.
Photolysis, or degradation by light, is a potential transformation pathway for aromatic compounds like 6-Ethoxy-2-fluoro-3-methylbenzoic acid. The absorption of ultraviolet (UV) radiation can induce the cleavage of chemical bonds. For halogenated aromatic ethers, photolysis can lead to dehalogenation and the formation of various photoproducts.
In the case of this compound, potential photolytic reactions could involve the cleavage of the carbon-fluorine bond or the ether linkage. This could result in the formation of hydroxylated and de-fluorinated derivatives. The specific photoproducts would depend on the environmental conditions, such as the presence of photosensitizers.
Table 1: Potential Photolytic Degradation Products of this compound
| Parent Compound | Potential Photoproducts | Transformation Process |
| This compound | 6-Ethoxy-2-hydroxy-3-methylbenzoic acid | Photohydrolysis of the C-F bond |
| 2-Fluoro-6-hydroxy-3-methylbenzoic acid | Photo-cleavage of the ethoxy group | |
| Benzoic acid derivatives | Further degradation and ring cleavage |
Note: The formation of these products is hypothetical and based on the photolytic behavior of similar aromatic compounds.
Hydrolysis is the chemical breakdown of a compound due to reaction with water. Aromatic ethers are generally resistant to hydrolysis under neutral pH conditions. However, the rate of hydrolysis can be influenced by pH, temperature, and the presence of catalysts. Acid-catalyzed hydrolysis of the ether bond is a possible but likely slow degradation pathway for this compound. libretexts.orgwikipedia.org Cleavage of the ethoxy group would yield 2-fluoro-6-hydroxy-3-methylbenzoic acid and ethanol. The stability of the carbon-fluorine bond to hydrolysis is generally high, making the hydrolytic removal of the fluorine atom unlikely under typical environmental conditions.
Biotic Degradation Mechanisms
Biotic degradation involves the transformation of chemical compounds by living organisms, primarily microorganisms.
Microorganisms play a significant role in the breakdown of organic compounds in the environment. The biodegradation of this compound is likely to be initiated by enzymatic reactions that modify its functional groups.
Based on studies of similar compounds, a probable initial step in the microbial metabolism is the O-dealkylation of the ethoxy group. For instance, the degradation of o-methoxybenzoate by bacterial consortia involves its conversion to salicylate. nih.gov A similar process for this compound would result in the formation of 2-fluoro-6-hydroxy-3-methylbenzoic acid.
Following the initial transformations, the aromatic ring is likely to undergo hydroxylation, a common strategy employed by microorganisms to destabilize the ring for subsequent cleavage. Fluoroaromatic compounds are known to be biodegraded via catechol intermediates. researchgate.net Therefore, it is plausible that 2-fluoro-6-hydroxy-3-methylbenzoic acid is further hydroxylated to form a catechol derivative.
The specific intermediates in the biodegradation of this compound have not been experimentally identified. However, based on the metabolism of analogous methylated and fluorinated benzoic acids, a hypothetical pathway can be proposed.
The degradation of 2-methylbenzoic acid by Pseudomonas cepacia MB2 has been shown to proceed through the formation of catechol derivatives. nih.gov Similarly, the microbial metabolism of other benzoic acid derivatives often involves the formation of key intermediates like protocatechuic acid or gentisic acid, which are then subject to ring cleavage. jmicrobiol.or.kr
Table 2: Hypothetical Biodegradation Intermediates of this compound
| Step | Intermediate Compound | Enzymatic Process |
| 1 | 2-Fluoro-6-hydroxy-3-methylbenzoic acid | O-dealkylation |
| 2 | A fluorinated dihydroxybenzoic acid (catechol derivative) | Hydroxylation |
| 3 | Ring cleavage products (e.g., muconic acid derivatives) | Dioxygenase-mediated ring opening |
| 4 | Intermediates of central metabolism (e.g., succinate, acetyl-CoA) | Further enzymatic degradation |
Note: This proposed pathway is based on analogy with the biodegradation of structurally related compounds and requires experimental verification.
Future Research Directions and Prospects for 6 Ethoxy 2 Fluoro 3 Methylbenzoic Acid
Exploration of Novel Synthetic Routes and Sustainable Chemistry Approaches
Future research will likely focus on developing more efficient and environmentally benign methods for synthesizing 6-ethoxy-2-fluoro-3-methylbenzoic acid. Current synthetic approaches for similar substituted benzoic acids often rely on traditional methods that may involve harsh reaction conditions, hazardous reagents, and multiple steps, leading to significant waste.
The principles of sustainable or "green" chemistry could guide the development of new synthetic pathways. This would involve the use of catalysts to improve reaction efficiency, the exploration of safer solvent systems, and the design of processes that minimize energy consumption and by-product formation. The goal would be to create a synthetic route that is not only high-yielding and cost-effective but also has a reduced environmental footprint.
Advanced Computational Modeling for Deeper Mechanistic Understanding
Computational chemistry and molecular modeling are powerful tools for gaining a deeper understanding of chemical reactions and molecular properties. Future research on this compound could employ these techniques to investigate its electronic structure, reactivity, and potential interactions with biological targets or other molecules.
Density Functional Theory (DFT) and other computational methods can be used to model reaction mechanisms, predict the outcomes of different synthetic strategies, and design more efficient catalysts. This in-silico approach can accelerate the research and development process by prioritizing the most promising experimental avenues, thereby saving time and resources.
Expansion of Synthetic Utility in Emerging Chemical Technologies
The unique substitution pattern of this compound, featuring ethoxy, fluoro, and methyl groups on a benzoic acid core, suggests its potential as a versatile building block in organic synthesis. Future research is expected to explore its utility in the creation of novel and complex molecules for various applications.
Given the prevalence of fluorinated and substituted benzoic acid motifs in pharmaceuticals and agrochemicals, this compound could serve as a key intermediate in the synthesis of new bioactive compounds. Its application could also extend to materials science, where it might be used to develop new polymers, liquid crystals, or functional materials with specific desired properties.
Integration with High-Throughput Synthesis and Screening Methodologies
Modern drug discovery and materials science heavily rely on high-throughput synthesis and screening techniques to rapidly generate and evaluate large libraries of compounds. Future research on this compound will likely involve its integration into these automated platforms.
By developing robust synthetic methods that are amenable to automation, researchers can efficiently produce a diverse range of derivatives of this compound. These compound libraries can then be screened for biological activity or specific material properties, significantly accelerating the discovery of new lead compounds for drug development or novel materials with advanced functionalities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
